An In-depth Technical Guide to the Molecular Structure and Properties of Acid Orange 156
An In-depth Technical Guide to the Molecular Structure and Properties of Acid Orange 156
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of the diazo dye, Acid Orange 156 (C.I. 26501). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemistry, materials science, and drug development, offering detailed information and standardized protocols relevant to the study of azo dyes.
Molecular Structure and Identification
Acid Orange 156 is a synthetic dye classified as a double azo compound.[1] Its structure features two azo (-N=N-) chromophores, which are responsible for its characteristic orange color. The molecule also contains a sulfonic acid group, which imparts water solubility and allows it to be classified as an acid dye.
The definitive identification of Acid Orange 156 is based on the following chemical identifiers:
| Identifier | Value |
| IUPAC Name | sodium 4-[[5-methoxy-4-[(4-methoxyphenyl)azo]-2-methylphenyl]azo]benzenesulphonate |
| CAS Number | 68555-86-2[2] |
| C.I. Number | 26501[1] |
| Molecular Formula | C₂₁H₁₉N₄NaO₅S[2] |
| Synonyms | Weak Acid Orange 3G, Weak Acid Orange ALG, Acid Orange 3G, Orange 3G[2][3] |
Physicochemical and Dyeing Properties
Acid Orange 156 presents as an orange powder.[2] Its key physicochemical and dyeing properties are summarized in the tables below. It is worth noting that while some data is readily available from chemical suppliers and databases, other specific experimental values such as melting point and pKa are not widely reported in the public domain.
Physicochemical Data
| Property | Value |
| Molecular Weight | 462.45 g/mol [2] |
| Solubility | Soluble in water; 100 g/L at 90 °C[1][2] |
| LogP | 6.82790[4] |
| Physical Appearance | Orange Powder[3] |
Dyeing and Fastness Properties
| Property | Value/Rating |
| Dye Class | Acid Dye, Di-azo[3] |
| Hue | Orange[3] |
| Dye Content | >98%[3] |
| Light Fastness | 6-7[3] |
| Washing Fastness | 3-4[3] |
Synthesis of Acid Orange 156
The manufacturing process for Acid Orange 156 involves a multi-step diazotization and coupling reaction sequence.[1] The synthesis starts with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 2-amino-4-methylanisole. The resulting intermediate is diazotized again and subsequently coupled with phenol. The final step is a methylation reaction to yield the Acid Orange 156 molecule.[1]
General Experimental Workflow for Azo Dye Synthesis
Disclaimer: The following protocol is for the synthesis of Orange II and is provided as a representative example. It should be adapted and optimized by a qualified chemist for the synthesis of Acid Orange 156, with appropriate consideration of stoichiometry and reaction conditions for the specific starting materials.
Step 1: Diazotization of Sulfanilic Acid
-
In a 125-mL Erlenmeyer flask, dissolve 2.4 g of sulfanilic acid in 25 mL of a 2.5% aqueous sodium carbonate solution by gently warming the mixture.[5]
-
Cool the resulting solution under running tap water.[5]
-
Add 1.0 g of sodium nitrite (B80452) (NaNO₂) to the flask and swirl until it is completely dissolved.[5]
-
In a separate 250-mL beaker, prepare an acidic ice solution by combining approximately 10-12 chunks of ice with 2.5 mL of concentrated hydrochloric acid.[5]
-
Slowly add the sulfanilic acid/sodium nitrite solution to the acidic ice solution. A white, powdery precipitate of the diazonium salt will form. Keep this suspension in an ice bath.[5]
Step 2: Azo Coupling with 2-Naphthol (B1666908)
-
In a 400-mL beaker, cool 10 mL of a 10% sodium hydroxide (B78521) solution in an ice bath.[5]
-
Add 1.8 g of 2-naphthol to the cold NaOH solution and stir until it is fully dissolved.[5]
-
Slowly pour the cold diazonium salt suspension from Step 1 into the 2-naphthol solution with continuous stirring.[5]
-
Continue to stir the reaction mixture for 5-10 minutes. The formation of the orange dye will be observed.[5]
Step 3: Isolation and Purification
-
Heat the reaction mixture on a hot plate until the solid dye dissolves.[5]
-
Add approximately 5 g of sodium chloride (NaCl) to "salt out" the dye, which reduces its solubility in the aqueous solution. Continue heating and stirring until the NaCl dissolves.[5]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[5]
-
Collect the solid orange dye by suction filtration and wash the filter cake with a small amount of saturated NaCl solution.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Caption: Generalized workflow for the synthesis of an azo dye.
Spectroscopic Characterization
Specific, experimentally-derived spectroscopic data (UV-Vis, IR, NMR) for Acid Orange 156 are not widely available in the public domain. However, based on its known molecular structure, the expected characteristic signals can be predicted. These predictions can guide researchers in the identification and characterization of this compound.
| Spectroscopic Technique | Expected Characteristic Signals |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, likely between 400-500 nm, is expected due to the extended conjugation of the diazo system. |
| Infrared (IR) Spectroscopy | - Aromatic C-H stretching: ~3000-3100 cm⁻¹- C-H stretching (methyl): ~2850-2960 cm⁻¹- Azo (N=N) stretching: ~1400-1450 cm⁻¹ (often weak)- Sulfonate (S=O) stretching: ~1175-1250 cm⁻¹ (strong) and ~1030-1080 cm⁻¹ (strong)- Aromatic C=C stretching: ~1450-1600 cm⁻¹- C-O stretching (ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric) |
| ¹H NMR Spectroscopy | - Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the three aromatic rings.- A singlet for the methyl (-CH₃) group protons.- A singlet for the methoxy (B1213986) (-OCH₃) group protons. |
| ¹³C NMR Spectroscopy | - Multiple signals in the aromatic region (δ 110-160 ppm).- Signals for the methyl (-CH₃) and methoxy (-OCH₃) carbons.- Carbons attached to the azo group and the sulfonate group will be deshielded and appear at characteristic chemical shifts. |
Applications in Research and Industry
The primary application of Acid Orange 156 is in the dyeing industry.[2] Due to its chemical nature as an acid dye, it is particularly suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2] It is also used for coloring paper and leather.[3]
In a research context, like other azo dyes, Acid Orange 156 could potentially be used as a fluorescent probe, although specific studies on this application are not prevalent.[6] The investigation of its interactions with metal ions and its potential for removal from aqueous solutions are also areas of environmental research interest.[6]
Conclusion
Acid Orange 156 is a well-defined diazo dye with established applications in the textile and dyeing industries. While its fundamental chemical and physical properties are known, a comprehensive public repository of its detailed experimental protocols and spectroscopic data is lacking. This guide has consolidated the available information and provided representative methodologies and expected analytical data to aid researchers and professionals in their work with this compound. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its potential in other scientific and technological fields.

